![molecular formula C15H22N2O2 B3847745 N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide
Descripción general
Descripción
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide, also known as HEH, is a synthetic compound that has gained significant attention in scientific research for its potential pharmacological properties. HEH belongs to the class of hydrazones, which are compounds that contain a functional group with a nitrogen-nitrogen double bond.
Aplicaciones Científicas De Investigación
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to possess various pharmacological properties, such as anti-inflammatory, analgesic, and anticonvulsant activities. N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has also been investigated for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Furthermore, N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide also appears to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to reduce inflammation and pain in animal models of inflammation and pain. N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide in lab experiments include its low toxicity and high solubility in water and organic solvents. However, the limitations of using N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide include its instability in acidic and basic conditions, which can lead to the formation of impurities and decomposition products.
Direcciones Futuras
The future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide include investigating its potential use in the treatment of other diseases, such as epilepsy and multiple sclerosis. Furthermore, the development of new derivatives of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide with improved pharmacological properties is an area of interest. The elucidation of the mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide and its molecular targets is also an important direction for future research.
Conclusion:
In conclusion, N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide is a synthetic compound that has shown promising pharmacological properties in scientific research. N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective activities, as well as its potential use in cancer treatment. The synthesis of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide involves the condensation of 4-methoxybenzaldehyde with hexanohydrazide in the presence of a suitable catalyst. N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has advantages and limitations for lab experiments, and future directions for research include investigating its potential use in the treatment of other diseases and the development of new derivatives with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-7-15(18)17-16-12(2)13-8-10-14(19-3)11-9-13/h8-11H,4-7H2,1-3H3,(H,17,18)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYYKHEUDFBAR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-Methoxyphenyl)ethylidene]hexanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





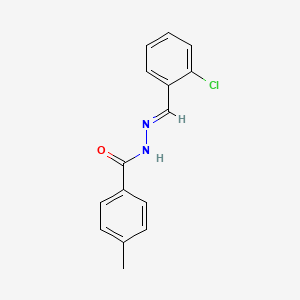
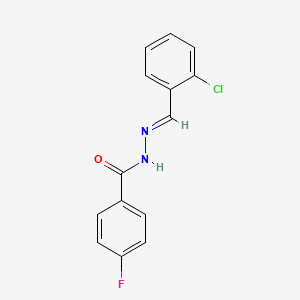


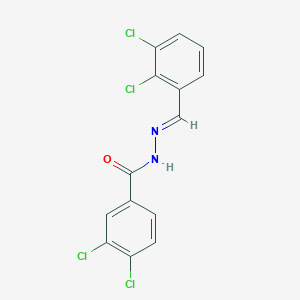

![1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847726.png)
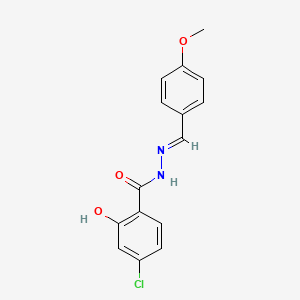
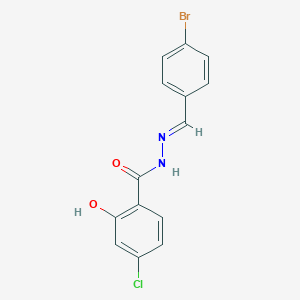
![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-bromobenzohydrazide](/img/structure/B3847757.png)